2-Butene, 1-bromo-2-chloro-
Description
Contextualization of Allylic Halides in Organic Synthesis
Allylic halides are a specific subset of halogenated alkenes where a halogen atom is bonded to a carbon atom adjacent to a carbon-carbon double bond. pearson.com This arrangement confers unique reactivity due to the potential for resonance stabilization of intermediates, making them highly versatile reagents in organic synthesis. pearson.com They are powerful electrophiles, readily participating in nucleophilic substitution reactions. scispace.com The synthesis of allylic halides from corresponding alcohols is a common transformation, though it can present challenges in controlling regioselectivity. acs.org The development of stereospecific methods for their synthesis is an active area of research, aiming to provide access to chiral building blocks for complex molecule synthesis. acs.org
Significance of Dihalogentated Alkenes in Reaction Design
Dihalogenated alkenes, which include compounds like 2-Butene (B3427860), 1-bromo-2-chloro-, possess two halogen atoms, further expanding their synthetic utility. The presence of two leaving groups allows for sequential reactions, enabling the introduction of different functional groups in a controlled manner. The stereoselective dihalogenation of alkenes is a challenging yet crucial area of synthetic chemistry, as many complex natural products contain halogen atoms at stereogenic centers. nih.govillinois.edunih.gov The development of catalytic and enantioselective methods for dihalogenation is a key focus, aiming to provide efficient routes to these valuable synthetic intermediates. nih.govillinois.edunih.gov
Properties of 2-Butene, 1-bromo-2-chloro-
The chemical compound 2-Butene, 1-bromo-2-chloro- is a dihalogenated alkene with the chemical formula C4H6BrCl. nih.govnih.gov It exists as different isomers, including (E) and (Z) configurations around the double bond, which can influence its physical and chemical properties. nih.govlookchem.com
| Property | Value |
| Molecular Formula | C4H6BrCl nih.govnih.gov |
| Molecular Weight | 169.45 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid ontosight.ai |
| Odor | Distinctive ontosight.ai |
This table presents some of the key properties of 2-Butene, 1-bromo-2-chloro-.
Synthesis of 2-Butene, 1-bromo-2-chloro-
The synthesis of 2-Butene, 1-bromo-2-chloro- typically involves the halogenation of butene isomers. ontosight.ai This process entails the addition of both bromine and chlorine across the carbon-carbon double bond. ontosight.ai One common approach is the reaction of 2-butene with a suitable source of bromine and chlorine. For instance, the reaction of 2,3-dibromobutane (B42614) with aqueous potassium hydroxide (B78521) can yield 2-bromo-2-butene, which can then be further chlorinated. google.com Another method involves the reaction of 1,3-butadiene (B125203) with hydrogen bromide, which can lead to the formation of 1-bromo-2-butene through 1,4-addition. askfilo.comgoogle.com The specific reagents and reaction conditions, such as temperature and solvent, are crucial for controlling the regioselectivity and stereoselectivity of the halogenation to obtain the desired isomer of 2-Butene, 1-bromo-2-chloro-. nih.gov
Key Reactions of 2-Butene, 1-bromo-2-chloro-
The reactivity of 2-Butene, 1-bromo-2-chloro- is dominated by the presence of the double bond and the two halogen atoms, making it susceptible to various transformations.
Nucleophilic Substitution Reactions
As an allylic halide, 2-Butene, 1-bromo-2-chloro- readily undergoes nucleophilic substitution reactions. scispace.com Nucleophiles can attack the carbon atom bearing the halogen, leading to the displacement of the bromide or chloride ion. The reactivity of the two halogens can differ, potentially allowing for selective substitution. Both SN1 and SN2 reaction pathways are possible, with the specific mechanism depending on the reaction conditions and the structure of the substrate and nucleophile. chemtopper.com For example, reaction with a nucleophile could lead to the formation of alcohols, ethers, or other functionalized butenes.
Elimination Reactions
Elimination reactions of 2-Butene, 1-bromo-2-chloro- can lead to the formation of dienes. Treatment with a strong base can induce the removal of hydrogen and a halogen atom from adjacent carbons, resulting in the formation of a new double bond. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. msu.edulibretexts.orglibretexts.org However, the use of bulky bases can favor the formation of the less substituted alkene. msu.edulibretexts.org
Addition Reactions
The double bond in 2-Butene, 1-bromo-2-chloro- can undergo electrophilic addition reactions. pearson.com Reagents such as hydrogen halides or halogens can add across the double bond, leading to the formation of saturated tetrahalogenated butanes. The regiochemistry of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Applications in Organic Synthesis
The diverse reactivity of 2-Butene, 1-bromo-2-chloro- makes it a valuable intermediate in organic synthesis.
Precursor for the Synthesis of Other Compounds
Due to its reactive nature, 2-Butene, 1-bromo-2-chloro- serves as a precursor for the synthesis of a variety of other organic molecules. ontosight.ai Its ability to undergo nucleophilic substitution and elimination reactions allows for the introduction of various functional groups and the construction of different carbon skeletons. For example, it can be used to synthesize substituted butenes, butadienes, and other more complex structures. It is considered a building block for producing specialty chemicals. smolecule.com
Role in the Synthesis of Complex Molecules
The unique combination of a double bond and two different halogen atoms makes 2-Butene, 1-bromo-2-chloro- a useful tool in the synthesis of complex molecules, including those found in pharmaceuticals and agrochemicals. ontosight.ai The ability to perform selective reactions at different positions on the molecule allows for the controlled construction of intricate molecular architectures. The stereochemistry of the starting material can also be used to influence the stereochemical outcome of subsequent reactions, which is crucial in the synthesis of chiral molecules. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
54410-84-3 |
|---|---|
Molecular Formula |
C4H6BrCl |
Molecular Weight |
169.45 g/mol |
IUPAC Name |
(Z)-1-bromo-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H6BrCl/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
InChI Key |
WIWGMXHERUKIJG-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/CBr)\Cl |
Canonical SMILES |
CC=C(CBr)Cl |
Origin of Product |
United States |
Nomenclature and Stereochemical Designations of 2 Butene, 1 Bromo 2 Chloro
IUPAC Naming Conventions for 1-bromo-2-chloro-2-butene Isomers
The systematic name "1-bromo-2-chloro-2-butene" is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for organic nomenclature. The derivation process involves several distinct steps:
Identification of the Parent Chain: The longest continuous carbon chain containing the principal functional group (the alkene, or C=C double bond) is identified. In this case, it is a four-carbon chain, giving the root name "-but-".
Numbering the Parent Chain: The chain is numbered to assign the lowest possible locant (position number) to the double bond. Numbering from right to left (CH₃-CH=C(Cl)-CH₂Br) places the double bond starting at carbon 2. This results in the parent name "2-butene".
Identification and Naming of Substituents: Two halogen substituents are present: a bromine atom (-Br), named "bromo," and a chlorine atom (-Cl), named "chloro."
Assigning Locants to Substituents: Based on the numbering established in step 2, the bromine atom is on carbon 1, and the chlorine atom is on carbon 2.
Alphabetical Assembly of the Name: Substituents are listed in alphabetical order, irrespective of their locants. "Bromo" precedes "chloro."
Combining these elements yields the final, unambiguous IUPAC name: 1-bromo-2-chloro-2-butene . This name, however, does not specify the geometry around the double bond, which requires stereochemical descriptors.
E/Z Configurational Isomerism of the Double Bond
The structure of 1-bromo-2-chloro-2-butene features a double bond between carbon-2 (C2) and carbon-3 (C3). Each of these carbons is bonded to two different groups:
C2 is bonded to: a chloro group (-Cl) and a bromomethyl group (-CH₂Br).
C3 is bonded to: a methyl group (-CH₃) and a hydrogen atom (-H).
The restricted rotation around the C=C double bond, combined with the presence of two different substituent groups on each of the double-bonded carbons, gives rise to geometric isomerism. These isomers are a type of diastereomer known as configurational isomers, which are specifically designated using the E/Z notation.
The assignment of the (E) or (Z) configuration is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. Priority is assigned based on the atomic number of the atom directly attached to the double-bond carbon.
Analysis of Carbon-2 (C2):
The attached atoms are Chlorine (Cl, atomic number 17) and Carbon (C, atomic number 6 of the -CH₂Br group).
Since 17 > 6, the -Cl group has higher priority than the -CH₂Br group.
Analysis of Carbon-3 (C3):
The attached atoms are Carbon (C, atomic number 6 of the -CH₃ group) and Hydrogen (H, atomic number 1).
Since 6 > 1, the -CH₃ group has higher priority than the -H atom.
The following data table summarizes the priority assignments for the substituents on the double bond.
| Double Bond Carbon | Attached Groups | Priority Assignment | Reasoning (Based on Atomic Number) |
|---|---|---|---|
| C2 | -Cl | High Priority (1) | Cl (Z=17) > C (Z=6) |
| -CH₂Br | Low Priority (2) | C (Z=6) < Cl (Z=17) | |
| C3 | -CH₃ | High Priority (1) | C (Z=6) > H (Z=1) |
| -H | Low Priority (2) | H (Z=1) < C (Z=6) |
With these priorities established, the two isomers are defined:
(Z)-1-bromo-2-chloro-2-butene: The two high-priority groups (-Cl and -CH₃) are on the same side (Zusammen, German for "together") of the double bond.
(E)-1-bromo-2-chloro-2-butene: The two high-priority groups (-Cl and -CH₃) are on opposite sides (Entgegen, German for "opposite") of the double bond.
The (E) and (Z) isomers of 1-bromo-2-chloro-2-butene are distinct chemical compounds, not simply different conformations. They cannot be interconverted without breaking and reforming the pi bond of the alkene, a process that requires a significant input of energy. As diastereomers, they possess unique and measurable physical and spectroscopic properties.
Research findings on analogous geometric isomers consistently show that these differences manifest in key physical constants. While specific experimental values for these particular isomers are not universally cataloged, the principles of stereochemistry dictate that their properties will differ.
| Property | (E)-1-bromo-2-chloro-2-butene | (Z)-1-bromo-2-chloro-2-butene | Note on Difference |
|---|---|---|---|
| Boiling Point | Distinct Value | Distinct Value | Differences arise from variations in intermolecular forces (dipole-dipole interactions and van der Waals forces) due to molecular shape and polarity. |
| Density | Distinct Value | Distinct Value | Different packing efficiencies in the liquid state lead to different densities. |
| Refractive Index | Distinct Value | Distinct Value | The interaction of light with the electron clouds of the molecules differs. |
| NMR Spectra (¹H, ¹³C) | Unique Spectrum | Unique Spectrum | The chemical shifts of protons and carbons are highly sensitive to their stereochemical environment. |
These differences in physical and spectral properties allow for the separation, identification, and characterization of each isomer as a pure substance.
Absence of Chiral Centers in the Defined Structure
A chiral center, or stereocenter, is typically an sp³-hybridized carbon atom bonded to four different substituent groups. An analysis of the carbon skeleton of 1-bromo-2-chloro-2-butene reveals the absence of any such center.
C1 (-CH₂Br): This carbon is bonded to a bromine atom, a carbon atom (C2), and two identical hydrogen atoms. Since it does not have four different groups, it is not a chiral center.
C2 (=C(Cl)CH₂Br): This carbon is sp²-hybridized as it is part of a double bond. By definition, sp²-hybridized carbons cannot be chiral centers.
C3 (=CHCH₃): This carbon is also sp²-hybridized and part of the double bond, precluding it from being a chiral center.
C4 (-CH₃): This carbon is bonded to a carbon atom (C3) and three identical hydrogen atoms. It is not a chiral center.
Because the molecule lacks a chiral center, it is achiral . This means that the molecule is superimposable on its mirror image, and it does not exist as a pair of enantiomers. Therefore, the only form of stereoisomerism exhibited by 1-bromo-2-chloro-2-butene is the E/Z geometric isomerism described previously.
Advanced Synthetic Methodologies for 2 Butene, 1 Bromo 2 Chloro
Targeted Synthesis via Halogenation of Unsaturated Precursors
The direct halogenation of an unsaturated precursor like 2-butene (B3427860) is a primary strategy for the synthesis of 2-Butene, 1-bromo-2-chloro-. This approach involves the addition of bromine and chlorine across the double bond, a process known as bromochlorination.
Regioselective and Stereoselective Halogen Addition Strategies
The mixed halogenation of an unsymmetrical alkene can theoretically lead to two regioisomers. In the case of 2-butene, a symmetrical alkene, the initial addition of an electrophilic bromine species (Br+) leads to a symmetrical bromonium ion intermediate. The subsequent nucleophilic attack by a chloride ion (Cl-) dictates the final product.
Modern synthetic methods offer high levels of control over this process. The use of N-bromosuccinimide (NBS) in the presence of a chloride salt is a common strategy to generate the electrophilic bromine and provide a source of chloride ions. researchgate.netresearchgate.net Catalytic methods, often employing Lewis bases, have also been developed to enhance the chemo-, regio-, and diastereoselectivity of bromochlorination. researchgate.netresearchgate.netnih.gov These catalytic systems can facilitate the controlled release of the chloride nucleophile, leading to a more selective reaction. researchgate.netnih.gov
The stereochemistry of the addition is predominantly anti, meaning the bromine and chlorine atoms add to opposite faces of the double bond. This is a consequence of the reaction proceeding through a cyclic halonium ion intermediate. nih.gov The chloride ion attacks one of the carbons of the three-membered ring from the side opposite to the bromine atom, leading to the observed anti-addition. nih.gov
For example, the bromochlorination of (Z)-2-butene would be expected to yield a racemic mixture of (2R,3S)-2-bromo-3-chlorobutane and (2S,3R)-2-bromo-3-chlorobutane. Conversely, the reaction with (E)-2-butene would produce the meso compound (2R,3R)-2-bromo-3-chlorobutane and (2S,3S)-2-bromo-3-chlorobutane. Subsequent elimination reactions would then be required to generate the target alkene, 2-Butene, 1-bromo-2-chloro-.
| Reagent System | Key Features | Typical Stereochemical Outcome |
|---|---|---|
| N-Bromosuccinimide (NBS) / Chloride Source (e.g., LiCl) | Generates electrophilic bromine in situ. | Predominantly anti-addition. |
| Lewis Base Catalysis (e.g., Triphenylphosphine) with SOCl₂ and NBS | Catalytic control over chloride release for enhanced selectivity. researchgate.netnih.gov | High diastereoselectivity, typically anti-addition. researchgate.net |
| Electrochemical Methods | Avoids highly reactive halogen sources by generating halogen intermediates electrochemically. | High chemo-, regio-, and diastereoselectivities. |
Mechanistic Pathways in Halogenation Reactions
The generally accepted mechanism for the electrophilic addition of mixed halogens to an alkene involves the formation of a cyclic bromonium ion intermediate. The π-electrons of the alkene's double bond attack the electrophilic bromine atom, leading to the formation of this three-membered ring structure. nih.gov This intermediate is then opened by the nucleophilic attack of a chloride ion.
The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. In the case of an unsymmetrical bromonium ion, the chloride ion will preferentially attack the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. For a symmetrical substrate like 2-butene, the attack is equally likely at either carbon of the bromonium ion.
The stereospecificity of the reaction, with anti-addition being favored, is a direct result of the backside attack of the nucleophile on the bromonium ion. This SN2-like ring-opening ensures that the two halogen atoms are on opposite sides of the newly formed single bond in the resulting dihaloalkane.
Synthesis from Related Butene Derivatives
Alternative synthetic routes to 2-Butene, 1-bromo-2-chloro- involve the transformation of other butene derivatives, primarily through dehydrohalogenation or nucleophilic substitution reactions.
Dehydrohalogenation Routes from Dihaloalkanes
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. nih.govchemspider.com To synthesize 2-Butene, 1-bromo-2-chloro-, a suitable starting material would be a trihalobutane containing bromine and chlorine atoms in the correct positions. For instance, the dehydrohalogenation of 1,2-dibromo-3-chlorobutane or 1-bromo-2,3-dichlorobutane could potentially yield the desired product. nih.govnih.gov
The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent. doubtnut.comshaalaa.com The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. shaalaa.combyjus.com Therefore, the choice of the starting dihaloalkane and the reaction conditions are crucial to favor the formation of the double bond at the C2 position.
For example, the dehydrobromination of 1,2-dibromo-3-chlorobutane with a strong base would likely lead to the formation of 1-bromo-2-chloro-2-butene. The stereochemistry of the resulting alkene (E or Z isomer) would depend on the stereochemistry of the starting material and the reaction mechanism (E1 or E2).
Nucleophilic Substitution Approaches to Introduce Halogens
Nucleophilic substitution reactions can also be employed to introduce the required halogen atoms onto a butene derivative. This approach might involve starting with a diol or a haloalcohol derived from butene and converting the hydroxyl groups into halogens.
For instance, starting with a suitable butenol, one could perform a two-step process. First, one halogen is introduced, for example, by reacting the alcohol with a halogenating agent like phosphorus tribromide (PBr₃) to form a bromo-butene derivative. Subsequently, the second halogen can be introduced through an addition reaction to the double bond, followed by an elimination step, or through a substitution reaction at another position.
A more direct approach could involve the nucleophilic substitution on a dihaloalkane where one of the halogens is a good leaving group. For example, a reaction of a dichlorobutene (B78561) with a bromide salt could potentially lead to the desired product, although controlling the position of substitution would be a significant challenge.
Isolation and Purification Techniques for Geometric Isomers
The synthesis of 2-Butene, 1-bromo-2-chloro- will typically result in a mixture of its geometric isomers, (E)-1-bromo-2-chlorobut-2-ene and (Z)-1-bromo-2-chlorobut-2-ene. nih.govnih.gov The separation of these isomers is often challenging due to their similar physical properties, such as boiling points. google.com
Several techniques can be employed for the isolation and purification of these geometric isomers:
Fractional Distillation: If there is a sufficient difference in the boiling points of the E and Z isomers, fractional distillation can be an effective separation method. However, for many haloalkenes, this difference is minimal, making this technique less efficient. google.com
Chromatography: Chromatographic techniques are powerful tools for separating isomers. google.comrotachrom.com
Gas Chromatography (GC): On an analytical scale, GC is excellent for separating and quantifying the ratio of E and Z isomers. For preparative purposes, preparative GC can be used to isolate small quantities of pure isomers.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can be used for the separation of geometric isomers. researchgate.net The choice of the stationary and mobile phases is critical for achieving good resolution.
Crystallization: In some cases, fractional crystallization can be used to separate isomers if one isomer forms crystals more readily or has significantly different solubility in a particular solvent at a given temperature.
The specific choice of purification technique will depend on the scale of the synthesis, the physical properties of the isomers, and the required purity of the final product.
| Technique | Principle of Separation | Advantages | Limitations |
|---|---|---|---|
| Fractional Distillation | Difference in boiling points. google.com | Scalable for large quantities. | Ineffective if boiling points are very close. google.com |
| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a mobile gas phase. | High resolution for analytical separation. | Limited to small-scale preparative separations. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net | Can be used for both analytical and preparative separations; versatile. researchgate.net | Can be costly and time-consuming for large scales. |
| Crystallization | Differences in solubility and crystal lattice energy. | Can be cost-effective for large-scale purification. | Dependent on the ability of one isomer to crystallize selectively. |
Development of Novel Synthetic Routes to Dihalogenated Butenes
The quest for efficient and selective methods to synthesize dihalogenated butenes has led to the exploration of various synthetic transformations. Traditional methods often result in mixtures of isomers, necessitating complex purification procedures. Consequently, modern research has focused on developing novel routes that provide high yields of the desired stereoisomer.
One promising approach involves the stereoselective halogenation of alkynes. The reaction of 2-butyne (B1218202) with a mixed halogen source, such as bromine chloride (BrCl), can theoretically yield 2-Butene, 1-bromo-2-chloro-. The stereochemical outcome of this addition is crucial. Typically, the electrophilic addition of halogens to alkynes proceeds via an anti-addition mechanism, which would predominantly yield the (E)-isomer.
However, achieving the (Z)-configuration, as in (Z)-1-bromo-2-chlorobut-2-ene, requires non-conventional approaches. One such advanced methodology is the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. This method has shown success in the stereoselective synthesis of (Z)-1-bromo-1-alkenes with high yields and short reaction times. While not directly reported for 2-Butene, 1-bromo-2-chloro-, this strategy presents a viable and innovative pathway that could be adapted for its synthesis.
Another area of development is the use of metal catalysis. Palladium-catalyzed cross-coupling and functionalization reactions have revolutionized organic synthesis. While direct palladium-catalyzed 1-bromo-2-chloro-functionalization of butene precursors is not yet a well-established method, the principles of palladium-catalyzed alkene difunctionalization offer a promising avenue for future research. These reactions have the potential to provide high levels of control over both regiochemistry and stereochemistry.
The table below summarizes some potential advanced synthetic approaches for dihalogenated butenes, highlighting the key features of each methodology.
Table 1: Comparison of Advanced Synthetic Methodologies for Dihalogenated Butenes
| Methodology | Precursor | Reagents/Catalysts | Key Features | Potential for (Z)-2-Butene, 1-bromo-2-chloro- |
| Microwave-Assisted Debrominative Decarboxylation | anti-2,3-dibromo-2-methylbutanoic acid | Et₃N, DMF, Microwave | High stereoselectivity for (Z)-isomers, rapid reaction times. | High |
| Electrophilic Addition to Alkyne with Stereochemical Control | 2-Butyne | Modified halogenating agents, specific catalysts | Potential for controlling syn vs. anti addition. | Moderate |
| Palladium-Catalyzed Alkene Difunctionalization | 2-Butene | Pd catalyst, Bromine source, Chlorine source | High potential for regiochemical and stereochemical control. | Moderate to High |
Detailed research into these and other novel synthetic routes is ongoing. The development of efficient and highly selective syntheses for compounds like 2-Butene, 1-bromo-2-chloro- is critical for their application in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. The ability to precisely control the arrangement of atoms in these building blocks is a fundamental goal of modern organic chemistry.
Reactivity and Mechanistic Investigations of 2 Butene, 1 Bromo 2 Chloro
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in 2-Butene (B3427860), 1-bromo-2-chloro- is a region of high electron density, making it susceptible to attack by electrophiles. msu.edu Halogens, such as chlorine (Cl₂) and bromine (Br₂), can act as electrophiles and add across this double bond. msu.edufiveable.me This process typically occurs in two steps, initiated by the electrophilic attack of the halogen on the alkene. libretexts.org
Stereochemistry of Electrophilic Additions (e.g., anti-addition)
A key characteristic of halogen addition to alkenes is its stereospecificity, predominantly proceeding via an anti-addition mechanism. libretexts.orgjove.comsolubilityofthings.com This means that the two halogen atoms add to opposite faces of the double bond. For instance, in the reaction of an alkene with bromine, the initial attack of the bromine molecule leads to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comdocbrown.info The subsequent attack by the bromide ion occurs from the side opposite to this cyclic intermediate, resulting in the anti-addition product. libretexts.orgjove.com This stereochemical outcome is a direct consequence of the reaction mechanism involving the cyclic halonium ion. solubilityofthings.com
The table below summarizes the expected stereochemical outcome for the electrophilic addition of bromine to 2-Butene, 1-bromo-2-chloro-.
| Reactant | Reagent | Intermediate | Product Stereochemistry |
| 2-Butene, 1-bromo-2-chloro- | Br₂ | Cyclic bromonium ion | Anti-addition |
Role of Cyclic Halonium Ion Intermediates
The formation of a cyclic halonium ion intermediate is a critical feature of the electrophilic addition of halogens to alkenes. fiveable.melibretexts.orgjove.commasterorganicchemistry.comwikipedia.org When a halogen molecule like bromine or chlorine approaches the alkene, the electron-rich double bond polarizes the halogen molecule, inducing a dipole moment. libretexts.org This leads to the heterolytic cleavage of the halogen-halogen bond, with the electrophilic halogen atom forming a three-membered ring with the two carbon atoms of the original double bond. libretexts.orgwikipedia.org This intermediate, known as a halonium ion (e.g., bromonium or chloronium ion), is positively charged. wikipedia.org
The formation of this cyclic intermediate explains the observed anti-stereochemistry of the addition. jove.com The nucleophile, which is the halide ion generated in the first step, attacks one of the carbon atoms of the cyclic ion from the backside, leading to the opening of the ring and the formation of the vicinal dihalide product. libretexts.orgjove.com The stability of halonium ions follows the trend I > Br > Cl > F. wikipedia.org
Nucleophilic Substitution Reactions
In addition to electrophilic addition, 2-Butene, 1-bromo-2-chloro- is an allylic halide, a class of compounds known to undergo nucleophilic substitution reactions readily. openochem.orgma.edu The presence of the bromine atom on a carbon adjacent to the carbon-carbon double bond makes it a good leaving group in substitution reactions. ma.eduallen.in
Sₙ1 Reaction Pathways and Carbocation Stability Considerations
Secondary and tertiary allylic halides are prone to undergoing nucleophilic substitution via the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. openochem.orgglasp.co This is a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. openstax.orgnumberanalytics.com The stability of the resulting carbocation is a crucial factor in determining the feasibility of an Sₙ1 pathway. byjus.com
For 2-Butene, 1-bromo-2-chloro-, the departure of the bromide ion would lead to the formation of a secondary allylic carbocation. The reaction rate in an Sₙ1 reaction is dependent only on the concentration of the alkyl halide. openstax.org
The carbocation formed from 2-Butene, 1-bromo-2-chloro- is an allylic carbocation, which is significantly stabilized by resonance. libretexts.orglibretexts.orgfiveable.me The positive charge is not localized on a single carbon atom but is delocalized over the three-carbon allylic system. libretexts.orglibretexts.orgucalgary.ca This delocalization of charge greatly increases the stability of the carbocation intermediate, making its formation more favorable compared to a simple secondary carbocation. byjus.comlibretexts.org This resonance stabilization is a key reason why allylic halides readily undergo Sₙ1 reactions. allen.inglasp.cochemtopper.com
The stability of carbocations generally follows the order: tertiary > secondary > primary. allen.in However, allylic carbocations can be as stable as or even more stable than similarly substituted alkyl carbocations due to resonance. byjus.com
The table below illustrates the resonance stabilization of the allylic carbocation derived from 2-Butene, 1-bromo-2-chloro-.
| Initial Carbocation | Resonance Structure | Hybrid Structure |
Note: The images are illustrative representations of the carbocation structures.
This resonance means that the subsequent nucleophilic attack can occur at two different carbon atoms, potentially leading to a mixture of products. libretexts.org
A hallmark of the Sₙ1 reaction is its stereochemical outcome. openstax.org The carbocation intermediate is sp² hybridized and has a planar geometry. chemistrysteps.com As a result, the incoming nucleophile can attack this planar intermediate from either face with equal probability. openstax.orgwolfram.com
If the original allylic halide is chiral, the Sₙ1 reaction will typically lead to a racemic mixture of the two enantiomers of the product, meaning the product will be optically inactive. openstax.orgucsd.edu While complete racemization is the theoretical outcome, sometimes a slight excess of the inverted product is observed due to the formation of ion pairs where the departing leaving group can partially shield one face of the carbocation. openstax.org
The following table summarizes the expected stereochemical outcome for an Sₙ1 reaction of a chiral enantiomer of 2-Butene, 1-bromo-2-chloro-.
| Reactant | Intermediate | Nucleophilic Attack | Product Stereochemistry |
| Chiral 2-Butene, 1-bromo-2-chloro- | Planar, achiral allylic carbocation | Attack from both faces | Racemic mixture (inversion and retention) |
SN2 Reaction Pathways
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental pathway in organic chemistry involving a concerted mechanism where a nucleophile attacks an electrophilic carbon atom, and simultaneously, a leaving group departs. byjus.com For 2-Butene, 1-bromo-2-chloro-, the primary carbon atom bonded to the bromine atom is the electrophilic center susceptible to SN2 attack. The structure of this compound, being a primary allylic halide, has distinct features that influence its reactivity in SN2 processes. youtube.comchemtopper.com
Allylic halides are known to undergo SN2 reactions more rapidly than their saturated counterparts. amazonaws.com This enhanced reactivity is attributed to the stabilization of the transition state. During the SN2 reaction, the p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon atom undergoing the substitution, which lowers the energy of the transition state and thus accelerates the reaction. reddit.com
The general rate law for an SN2 reaction is second-order, depending on the concentration of both the substrate (2-Butene, 1-bromo-2-chloro-) and the nucleophile. byjus.com Factors such as the nature of the substrate, the strength of the nucleophile, the quality of the leaving group, and the type of solvent all play crucial roles in the kinetics of the reaction. numberanalytics.com
Inversion of Configuration in SN2 Processes
A defining stereochemical outcome of the SN2 reaction is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. egyankosh.ac.in This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This process can be visualized as an umbrella turning inside out in a strong wind. masterorganicchemistry.comegyankosh.ac.in
For 2-Butene, 1-bromo-2-chloro-, the reaction center is the C1 carbon. If this carbon were a chiral center, or if it becomes one as a result of the substitution, the product would have the opposite configuration to the starting material. For example, if a nucleophile (Nu⁻) attacks the substrate, the reaction proceeds through a trigonal bipyramidal transition state, resulting in a product where the stereochemistry at C1 is inverted. masterorganicchemistry.com This stereospecificity is a key diagnostic feature of the SN2 mechanism. mugberiagangadharmahavidyalaya.ac.in
Competitive SN1/SN2 Reaction Dynamics
While the primary structure of 2-Butene, 1-bromo-2-chloro- strongly favors the SN2 pathway, the unimolecular substitution (SN1) reaction can be a competing process under certain conditions. reddit.com The key determinant for an SN1 reaction is the stability of the carbocation intermediate formed upon the departure of the leaving group. byjus.com
Allylic halides, such as 2-Butene, 1-bromo-2-chloro-, are capable of forming resonance-stabilized allylic carbocations. byjus.comchemtopper.com The departure of the bromide ion would yield a primary allylic carbocation, which is stabilized by delocalization of the positive charge across the adjacent pi bond. This stabilization makes the SN1 pathway more accessible for allylic halides than for simple primary alkyl halides. chemtopper.comreddit.com
The competition between SN1 and SN2 is heavily influenced by the reaction conditions:
Nucleophile: Strong, highly concentrated nucleophiles favor the bimolecular SN2 mechanism. libretexts.org Weak nucleophiles (e.g., water, alcohols) favor the SN1 mechanism because they are not strong enough to force the concerted displacement and must wait for the carbocation to form. byjus.compearson.com
Solvent: Polar aprotic solvents (e.g., acetone) are ideal for SN2 reactions. quora.com Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group anion, thereby promoting the SN1 pathway. byjus.com
Leaving Group: A good leaving group (like bromide) is essential for both SN1 and SN2 reactions. unizin.org
Therefore, treating 2-Butene, 1-bromo-2-chloro- with a strong nucleophile like an alkoxide in an aprotic solvent would predominantly yield the SN2 product. pearson.com Conversely, using a weak nucleophile like methanol (B129727) would increase the proportion of the SN1 product. brainly.compearson.com
Elimination Reactions
In addition to substitution reactions, alkyl halides can undergo elimination reactions to form alkenes, a process known as dehydrohalogenation. studysmarter.co.ukscribd.com This involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. Elimination reactions are often in competition with substitution reactions, with factors like temperature and base strength determining the major pathway. byjus.comwordpress.com
Dehydrohalogenation Mechanisms (E1 vs. E2)
Elimination reactions can proceed through two primary mechanisms: unimolecular (E1) and bimolecular (E2). wordpress.com
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a β-carbon at the same time the leaving group on the α-carbon departs. pressbooks.pub The rate is second-order, dependent on both the substrate and the base. libretexts.org The E2 mechanism is favored by strong bases and is common for primary and secondary alkyl halides. lumenlearning.com Given that 2-Butene, 1-bromo-2-chloro- is a primary halide, the E2 pathway is expected to be significant, especially in the presence of a strong, non-bulky base like hydroxide (B78521) or ethoxide. lumenlearning.commsu.edu
E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. numberanalytics.com A weak base then removes a β-proton in the second step to form the alkene. lumenlearning.com The E1 mechanism is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations (tertiary or resonance-stabilized). wordpress.comnumberanalytics.com Due to the potential for forming a resonance-stabilized allylic carbocation, 2-Butene, 1-bromo-2-chloro- can also undergo E1 elimination, competing with the SN1 reaction, particularly at higher temperatures. lumenlearning.comnumberanalytics.com
Regioselectivity and Zaitsev's Rule in Alkene Formation
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction's regioselectivity becomes important. libretexts.org Zaitsev's rule states that the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. byjus.commasterorganicchemistry.comlibretexts.org
In the dehydrohalogenation of 2-Butene, 1-bromo-2-chloro-, the α-carbon is C1 (bearing the bromine) and the β-carbon is C2. However, for the removal of HBr, the base must abstract a proton from a carbon adjacent to the C1 carbon. The only such protons are on the C3 methyl group. Therefore, elimination of HBr involves the removal of the bromine from C1 and a hydrogen from C3.
This elimination results in the formation of a new double bond between C1 and C2, leading to a conjugated diene system: 1-chloro-1,3-butadiene. Because there is only one possible β-hydrogen position that leads to a stable product, there is no competition between different regioisomeric alkene products in this specific reaction. The formation of the conjugated diene is highly favored due to the enhanced stability provided by the delocalization of π-electrons across the two double bonds. Zaitsev's rule, which favors the most stable alkene, would predict this conjugated product to be formed readily. numberanalytics.combartleby.com The stability of the resulting alkene is the primary driving force. msu.edunumberanalytics.com
Table of Mentioned Compounds
Photodissociation and Fragmentation Mechanisms
The study of how molecules break apart when exposed to light, known as photodissociation, is crucial for understanding chemical reactivity. For a molecule like 2-Butene, 1-bromo-2-chloro-, the process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent fragmentation pathways are dictated by the molecule's structure and the relative strengths of its chemical bonds.
The energy required to break a chemical bond homolytically, known as bond dissociation energy (BDE), is a key determinant of which bond is most likely to rupture during photodissociation. In 2-Butene, 1-bromo-2-chloro-, the principal bonds susceptible to cleavage are the carbon-bromine (C-Br), carbon-chlorine (C-Cl), and various carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.
Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that upon photoexcitation, the C-Br bond would be the most likely to break. This preferential cleavage is a common observation in the photochemistry of mixed halocarbons. aip.org The absorption of ultraviolet (UV) radiation would likely promote an electron from a non-bonding orbital on the bromine or chlorine atom, or from the C=C pi bond, to an antibonding sigma orbital (σ) associated with the C-Br or C-Cl bond. This n → σ or π → σ* transition populates a repulsive potential energy surface, leading to direct dissociation of the halogen atom.
Table 1: Estimated Bond Dissociation Energies (BDE) for Related Compounds
| Bond | Typical BDE (kcal/mol) |
| C-Br (in allyl systems) | ~55-65 |
| C-Cl (in vinyl systems) | ~85-95 |
| C-C (sp2-sp3) | ~90-100 |
| C-H (allylic) | ~87-89 |
Note: These are approximate values for analogous chemical environments and are intended for illustrative purposes. Specific BDEs for 2-Butene, 1-bromo-2-chloro- would require dedicated computational or experimental determination.
Based on these general trends, the primary photodissociation pathway at lower energy wavelengths (e.g., 234 nm) would be the fission of the C-Br bond, as it represents the weakest point in the molecule. uchicago.edunih.gov
The preferential cleavage of the C-Br bond in 2-Butene, 1-bromo-2-chloro- would result in the formation of a bromine radical (Br•) and a 2-chloro-2-buten-1-yl radical.
Reaction Scheme: CH₃-CH=C(Cl)-CH₂Br + hν → CH₃-CH=C(Cl)-CH₂• + Br•
The resulting 2-chloro-2-buten-1-yl radical is a resonance-stabilized species, which further supports the favorability of C-Br bond cleavage. This radical can exist in different isomeric forms and can undergo subsequent reactions.
Studies on analogous radicals, such as the 1-buten-2-yl radical formed from 2-bromo-1-butene, show that these intermediates can undergo further unimolecular dissociation. acs.org Depending on the internal energy of the radical, which is a function of the initial photon energy and the energy released during the primary dissociation, several secondary fragmentation pathways could become accessible. These include:
C-Cl bond fission: To yield a butadienyl diradical and a chlorine radical.
C-C bond fission: Leading to smaller hydrocarbon fragments.
C-H bond fission: Resulting in the formation of a stable molecule and a hydrogen atom. rsc.org
The specific branching ratios between these secondary channels would be highly dependent on the experimental conditions, particularly the wavelength of light used for photodissociation. For instance, photodissociation at a shorter wavelength like 193 nm would impart more internal energy to the primary radical, making higher-energy secondary fragmentation pathways more likely. acs.orgacs.org
Table 2: Potential Radical Intermediates and Subsequent Products
| Primary Radical | Secondary Reaction | Products |
| CH₃-CH=C(Cl)-CH₂• | C-Cl Fission | CH₃-CH=C=CH₂• + Cl• |
| C-C Fission | CH₃• + CH=C(Cl)=CH₂ | |
| C-H Fission | CH₂=CH-C(Cl)=CH₂ + H• |
The investigation of such radical intermediates often employs techniques like photofragment translational spectroscopy and velocity map imaging, which allow for the determination of the kinetic energy release and angular distribution of the fragments, providing deep insights into the dissociation dynamics. uchicago.edunih.gov
Computational and Spectroscopic Characterization of 2 Butene, 1 Bromo 2 Chloro
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular structure, stability, and reactivity of chemical compounds. For 2-Butene (B3427860), 1-bromo-2-chloro-, these computational methods have been employed to elucidate its electronic nature and geometric preferences.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Theoretical investigations into the properties of butene derivatives have been conducted using DFT methods. A study by Babu and Onoka utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform geometry optimization and calculate key electronic properties for a range of butene derivatives, including the (Z)-isomer of 1-bromo-2-chlorobut-2-ene. jocpr.comresearchgate.net
The calculations revealed the optimized geometric structure in the gas phase and provided crucial electronic data. jocpr.com The stability of various substituted butene molecules was assessed, with findings indicating that chloro and bromo derivatives are among the most unstable. researchgate.net For (Z)-1-bromo-2-chlorobut-2-ene, specific electronic parameters were determined, which are fundamental to understanding its behavior in chemical reactions.
Table 1: Calculated Electronic Properties of (Z)-1-bromo-2-chlorobut-2-ene
| Parameter | Value | Method |
|---|---|---|
| Total Energy | -3190.44229628 a.u. | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment (µ) | 3.0214 D | DFT/B3LYP/6-311++G(d,p) |
Data sourced from Babu and Onoka, 2016. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
In the comprehensive study of butene derivatives, global reactivity descriptors such as ionization potential (IP), electron affinity (EA), chemical hardness (η), and electrophilicity (ω) were calculated from the HOMO and LUMO energies. jocpr.comresearchgate.net These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, electrophilicity is a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net While the specific energy values for the HOMO and LUMO of (Z)-1-bromo-2-chlorobut-2-ene are not explicitly tabulated in the referenced study, their influence is incorporated into a principal component analysis, which classifies compounds based on their reactivity. researchgate.net The analysis confirms that the electronic properties, governed by the frontier orbitals, are key determinants of the chemical behavior of halogenated butenes.
Prediction of Conformational Preferences and Energy Minima
The presence of a single bond between the second and third carbon atoms (C2-C3) in 2-Butene, 1-bromo-2-chloro- allows for rotation, leading to different conformational isomers. The prediction of the most stable conformers and the energy barriers to rotation is a key aspect of computational chemistry.
Advanced Spectroscopic Methods
Spectroscopic techniques are indispensable for the experimental verification of molecular structures determined by computational methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for the elucidation of the structure of organic compounds like 2-Butene, 1-bromo-2-chloro-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In principle, the ¹H and ¹³C NMR spectra of 2-Butene, 1-bromo-2-chloro- would provide definitive evidence for its structure. Due to the asymmetry in the molecule, each carbon and each hydrogen atom is expected to be in a unique chemical environment, which would result in a distinct signal for each in the respective NMR spectra. masterorganicchemistry.com
For the (Z)-isomer of 1-bromo-2-chlorobut-2-ene, one would anticipate four distinct signals in the ¹³C NMR spectrum. docbrown.inforesearchgate.net In the ¹H NMR spectrum, the protons of the methyl group, the vinyl proton, and the two diastereotopic protons of the bromomethyl group would each produce a separate signal with characteristic chemical shifts and coupling patterns (splittings). docbrown.infolibretexts.org The electronegativity of the chlorine and bromine atoms would significantly influence the chemical shifts of the nearby carbon and hydrogen atoms. docbrown.infodocbrown.info
Despite the theoretical expectations, specific experimental ¹H or ¹³C NMR data for 2-Butene, 1-bromo-2-chloro- were not found in the surveyed literature. chemicalbook.comoup.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For 2-Butene, 1-bromo-2-chloro-, the IR spectrum would be expected to show absorption bands corresponding to C=C stretching, C-H stretching and bending, C-Cl stretching, and C-Br stretching vibrations.
The PubChem database indicates the existence of a vapor phase IR spectrum for 1-Bromo-2-chloro-2-butene. nih.gov While the full spectrum is not provided, the characteristic absorption regions for the key functional groups are well-established.
Table 2: Expected Characteristic IR Absorption Bands for 2-Butene, 1-bromo-2-chloro-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=C | Stretch | 1680 - 1640 |
| =C-H | Stretch | 3100 - 3000 |
| C-H (alkyl) | Stretch | 2975 - 2845 |
| C-H | Bend | 1470 - 1370 |
| C-Cl | Stretch | 850 - 550 |
| C-Br | Stretch | 690 - 515 |
Data sourced from general IR spectroscopy correlation tables. docbrown.infolibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of "2-Butene, 1-bromo-2-chloro-". The analysis provides a detailed fingerprint of the molecule based on its mass-to-charge ratio (m/z) and the fragmentation patterns that arise from ionization.
The molecular formula for 2-Butene, 1-bromo-2-chloro- is C₄H₆BrCl, leading to a computed molecular weight of approximately 169.45 g/mol . nih.gov A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak. This pattern is a direct consequence of the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). uni-saarland.dedocbrown.info This results in a cluster of peaks for the molecular ion [C₄H₆BrCl]⁺•, appearing at m/z values of approximately 168, 170, and 172. The relative intensities of these peaks are predictable: the M peak (containing ⁷⁹Br and ³⁵Cl) would be the most abundant in its specific pairing, the M+2 peak (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl) would have a combined higher intensity, and the M+4 peak (containing ⁸¹Br and ³⁷Cl) would be the least intense. docbrown.info
Upon electron ionization, the molecular ion can undergo various fragmentation processes, leading to the formation of smaller, stable cationic fragments. The fragmentation pathways are typically governed by the cleavage of the weakest bonds and the formation of the most stable carbocations or radicals. uni-saarland.de Common fragmentation patterns for halogenated alkanes and alkenes include the loss of a halogen atom. libretexts.org
For 2-Butene, 1-bromo-2-chloro-, notable fragmentation pathways would include:
Loss of a bromine radical (•Br): This is a common fragmentation step for organobromine compounds, leading to a [C₄H₆Cl]⁺ ion.
Loss of a chlorine radical (•Cl): This cleavage results in a [C₄H₆Br]⁺ ion. The isotopic signature of the remaining halogen would be observable in the resulting fragment.
Cleavage of C-C bonds: Fragmentation of the carbon skeleton can lead to various smaller ions, such as the allyl cation [C₃H₅]⁺ or other C₃ and C₂ fragments.
The following table summarizes the expected key ions in the mass spectrum of 2-Butene, 1-bromo-2-chloro-.
| m/z (Approximate) | Proposed Fragment Identity | Notes |
|---|---|---|
| 168, 170, 172 | [C₄H₆⁷⁹/⁸¹Br³⁵/³⁷Cl]⁺• (Molecular Ion) | Characteristic isotopic cluster due to Br and Cl. docbrown.info |
| 89, 91 | [C₄H₆³⁵/³⁷Cl]⁺ | Resulting from the loss of a bromine radical (•Br). |
| 133, 135 | [C₄H₆⁷⁹/⁸¹Br]⁺ | Resulting from the loss of a chlorine radical (•Cl). |
| 55 | [C₄H₇]⁺ | Loss of both Br and Cl. |
| 41 | [C₃H₅]⁺ (Allyl cation) | A common and stable fragment in the mass spectra of unsaturated hydrocarbons. |
Raman Spectroscopy for Vibrational Analysis
The key vibrational modes expected in the Raman spectrum of 2-Butene, 1-bromo-2-chloro- are:
C=C Stretch: The carbon-carbon double bond stretch is a strong and characteristic Raman band for alkenes, typically appearing in the 1640-1680 cm⁻¹ region. Its exact position can be influenced by the substitution pattern.
C-H Stretching and Bending: Vibrations involving the carbon-hydrogen bonds are prominent. The =C-H stretching of the alkene group is expected above 3000 cm⁻¹, while the C-H stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups occurs just below 3000 cm⁻¹. Various C-H bending (scissoring, wagging, twisting) and rocking modes appear at lower frequencies, typically in the 1375-1465 cm⁻¹ and 700-1000 cm⁻¹ regions.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ range. This is often a strong band in the Raman spectrum.
C-Br Stretch: The carbon-bromine stretch occurs at a lower frequency than the C-Cl stretch due to the higher mass of the bromine atom. This band is typically found in the 500-600 cm⁻¹ region. cdnsciencepub.com
The following table details the expected vibrational modes and their approximate frequency ranges for 2-Butene, 1-bromo-2-chloro-.
| Approximate Raman Shift (cm⁻¹) | Vibrational Assignment | Notes |
|---|---|---|
| 3000 - 3100 | =C-H Stretch | Vibration of H atoms on the C=C double bond. |
| 2850 - 3000 | C-H Stretch (Alkyl) | Symmetric and asymmetric stretching of CH₃ and CH₂ groups. |
| 1640 - 1680 | C=C Stretch | Characteristic vibration of the alkene double bond. |
| 1375 - 1465 | C-H Bending | Includes scissoring and deformation modes of CH₂ and CH₃ groups. |
| 600 - 800 | C-Cl Stretch | Carbon-chlorine bond vibration. |
| 500 - 600 | C-Br Stretch | Carbon-bromine bond vibration. cdnsciencepub.com |
| Below 500 | Skeletal Deformations | Includes C-C-C, C-C-Cl, and C-C-Br bending modes. |
X-ray Crystallography of Derivatives (if applicable for solid forms)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. 2-Butene, 1-bromo-2-chloro-, being a low molecular weight alkene, is expected to be a liquid at standard temperature and pressure, making direct single-crystal X-ray analysis of the parent compound challenging without specialized low-temperature crystallization techniques.
Currently, there are no published X-ray crystal structures for 2-Butene, 1-bromo-2-chloro- itself in major crystallographic databases. However, the technique is frequently applied to solid derivatives of related compounds to confirm their molecular structure and stereochemical configuration. For instance, X-ray diffraction analysis has been successfully used to elucidate the structures of more complex molecules synthesized from bromo- and chloro-substituted precursors, such as diferrocenylcyclopropane derivatives and various nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org In such studies, the crystallographic data provide irrefutable proof of the outcomes of stereoselective reactions and the spatial orientation of substituents, including halogen atoms, on the molecular framework. beilstein-journals.orgresearchgate.netmdpi.com
Should a solid derivative of 2-Butene, 1-bromo-2-chloro- be synthesized, X-ray crystallography would be an indispensable tool for its characterization. The analysis would yield precise coordinates for each atom, allowing for the confirmation of its E/Z isomeric form and the relative positions of the bromine and chlorine atoms, which is crucial for understanding its reactivity and physical properties.
Synthetic Utility and Transformations of 2 Butene, 1 Bromo 2 Chloro in Complex Organic Synthesis
Role as a Versatile Building Block in Multistep Syntheses
The synthetic utility of 2-Butene (B3427860), 1-bromo-2-chloro- is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is generally more labile and thus a better leaving group compared to the more stable carbon-chlorine (C-Cl) bond. This inherent difference allows for selective and sequential functionalization, making it a highly valuable and versatile building block in the controlled, stepwise assembly of complex molecular architectures.
The presence of both an allylic bromide and a vinylic chloride within the same four-carbon skeleton offers chemists a powerful tool for orthogonal functionalization. The allylic bromide is susceptible to nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide array of functional groups at the C1 position. The vinylic chloride, being less reactive towards nucleophilic substitution, can participate in different transformations such as cross-coupling reactions or remain intact for later-stage manipulations. This bifunctionality is crucial for its role as a key intermediate in intricate synthetic pathways. sinocurechem.com
Precursor for the Synthesis of Diverse Organic Compounds
The unique arrangement of halogen atoms and a double bond makes 2-Butene, 1-bromo-2-chloro- a valuable precursor for a wide range of organic molecules, from simple functionalized chains to complex cyclic systems.
Preparation of Functionalized Alkenes and Alkanes
The dual halogen functionality of 2-Butene, 1-bromo-2-chloro- enables the synthesis of a variety of highly functionalized alkenes and alkanes. The vinylic chlorine and bromine atoms can be targeted in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds, leading to more complex substituted alkenes. beilstein-journals.org For instance, cobalt-catalyzed additions of vinylidene equivalents to alkynes can generate metallacyclobutene intermediates, which can be transformed into various trans-1,3-dienoid products. acs.orgacs.org
Furthermore, the double bond itself can undergo a range of addition reactions. Halogenation with bromine or chlorine can lead to vicinal dihalides, while hydrohalogenation can introduce another halogen atom with specific regioselectivity. libretexts.org The selective reduction of the double bond, while preserving the halogen atoms, would yield the corresponding functionalized alkanes, such as 1-bromo-2-chlorobutane, which also serves as a valuable synthetic intermediate due to the differential reactivity of its C-Br and C-Cl bonds.
Below is a table summarizing potential transformations for the synthesis of functionalized alkenes.
| Reaction Type | Reagents | Product Type |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Functionalized enyne |
| Suzuki Coupling | Boronic acid, Pd catalyst, base | Substituted alkene |
| Heck Reaction | Alkene, Pd catalyst, base | Substituted diene |
| Addition Reaction | Br₂, aprotic solvent | Tetra-halogenated alkane |
Synthesis of Cyclic and Heterocyclic Systems (e.g., Tetrahydrofurans)
Substituted tetrahydrofurans are prevalent structural motifs in numerous biologically active natural products. nih.gov The structure of 2-Butene, 1-bromo-2-chloro- is well-suited for the synthesis of such heterocyclic systems. A common strategy for tetrahydrofuran (B95107) synthesis involves the intramolecular nucleophilic substitution (S_N2) reaction of a hydroxyl nucleophile with an alkyl halide. nih.gov
A potential synthetic route could involve the reaction of 2-Butene, 1-bromo-2-chloro- with a suitable diol or by introducing a hydroxyl group into the molecule through a multi-step sequence. For example, a precursor alcohol could undergo an intramolecular cyclization, where the oxygen atom displaces the allylic bromide to form the five-membered tetrahydrofuran ring. nih.govresearchgate.net Modern methods, such as redox-relay Heck reactions using precursors like cis-butene-1,4-diol, have proven effective for accessing substituted tetrahydrofurans and could be adapted for precursors derived from 2-Butene, 1-bromo-2-chloro-. nih.govacs.org
| Cyclization Strategy | Key Transformation | Resulting System |
| Intramolecular S_N2 | Attack of a tethered hydroxyl group on the C-Br bond | Substituted Tetrahydrofuran |
| Palladium-Catalyzed Cyclization | Intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate | Aryl-substituted Tetrahydrofuran |
| Oxidative Cyclization | Aerobic oxidation of a precursor pentenol using a Co(II) catalyst | Trisubstituted Tetrahydrofuran |
Applications in Specialty Chemical Synthesis
Dihalogenated hydrocarbons are important intermediates in the production of specialty chemicals, including pharmaceuticals and agrochemicals, where halogen atoms can modulate biological activity. sinocurechem.com 2-Butene, 1-bromo-2-chloro- can serve as a key starting material for creating complex molecules with specific functionalities. Its ability to act as a bifunctional alkylating agent allows for the construction of carbon skeletons that are precursors to active pharmaceutical ingredients and other high-value chemical products. sinocurechem.com The controlled, sequential reactions at the bromine and chlorine centers enable the precise assembly of molecular frameworks required for targeted applications.
Potential in Organic Materials Science for Novel Polymer Design
The presence of a polymerizable double bond and reactive halogen atoms makes 2-Butene, 1-bromo-2-chloro- an interesting candidate monomer for the design of novel polymers. Halogenated polymers often exhibit unique properties such as flame resistance, chemical inertness, and specific thermal characteristics.
Addition polymerization across the double bond could yield a polymer with the repeating unit -[CH(CH₂Br)-C(Cl)(CH₃)]-. study.com Furthermore, this compound could be used as a comonomer in copolymerization reactions with other alkenes, such as styrene, to introduce halogen functionality into the resulting polymer chain. researchgate.netchemrxiv.org This approach allows for the tuning of the final polymer's properties, including its refractive index, thermal stability, and solubility. researchgate.netresearchgate.net The bromine and chlorine atoms on the polymer backbone could also serve as sites for post-polymerization modification, enabling the creation of functionalized materials with tailored properties for advanced applications.
Derivatives and Analogs of 2 Butene, 1 Bromo 2 Chloro
Investigation of Reactivity Trends in Related Halogenated Butenes
The reactivity of halogenated butenes is primarily governed by the nature of the carbon-halogen bond and the structure of the alkene. In a molecule like 2-butene (B3427860), 1-bromo-2-chloro-, there are two different halogen atoms attached to the butene framework: a bromine atom at an allylic position and a chlorine atom at a vinylic position.
The general reactivity trend for halogens in many reactions decreases down the group: F > Cl > Br > I. msu.edu However, when considering substitution reactions in haloalkanes, the reactivity is inversely related to the carbon-halogen bond strength. savemyexams.com The C-I bond is the weakest, making iodoalkanes the most reactive, while the C-F bond is the strongest, making fluoroalkanes the least reactive. savemyexams.com
Table 2: Carbon-Halogen Bond Energies savemyexams.com
| Bond | Bond Energy (kJ/mol) |
| C-F | 485 |
| C-Cl | 340 |
| C-Br | 280 |
| C-I | 240 |
This trend indicates that the C-Br bond in 2-butene, 1-bromo-2-chloro- is significantly weaker than the C-Cl bond, suggesting it is the more reactive site for nucleophilic substitution. Furthermore, the bromine is at an allylic position, which further enhances its reactivity in S_N1 reactions due to the resonance stabilization of the resulting allylic carbocation. The chlorine atom, being attached to a double-bonded carbon (a vinylic position), is generally much less reactive towards substitution.
In free-radical halogenation reactions, the reactivity also depends on the type of hydrogen atom being replaced. Tertiary (3°) hydrogens are more reactive than secondary (2°), which are more reactive than primary (1°). msu.edu Allylic hydrogens are exceptionally reactive in these reactions. msu.edu
Comparative Studies with Other Allylic Halides
2-Butene, 1-bromo-2-chloro- can be classified as containing an allylic halide functional group due to the bromine atom on the carbon adjacent to the carbon-carbon double bond. chegg.com Allylic halides exhibit distinct reactivity compared to their saturated counterparts (alkyl halides) and other unsaturated halides like vinylic or aryl halides.
The key feature of allylic halides is their enhanced reactivity in nucleophilic substitution reactions. For example, 1-chloro-2-butene (B1196595) is identified as an allylic halide and is known to be more reactive than a primary alkyl halide like 1-chlorobutane. chegg.com This increased reactivity is attributed to two main factors:
S_N2 Reactions: The transition state of an S_N2 reaction is stabilized by the adjacent π-system of the double bond.
S_N1 Reactions: If the reaction proceeds via an S_N1 mechanism, the departure of the halide ion generates an allylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over two carbon atoms.
This stabilization lowers the activation energy for the reaction, making allylic halides much more susceptible to substitution than saturated primary or secondary alkyl halides. msu.edu In contrast, vinylic halides (where the halogen is directly attached to a double-bonded carbon), such as the 2-chloro portion of the target molecule, are notoriously unreactive in nucleophilic substitution reactions. This is because the carbon-halogen bond is stronger, and the resulting vinylic carbocation is highly unstable. Therefore, in comparative studies, the reactivity of the 1-bromo position in 2-butene, 1-bromo-2-chloro- would be expected to be far greater than that of the 2-chloro position and comparable to other reactive allylic halides like 1-chloro-2-butene or 3-bromocyclohexene.
Development of Novel Organometallic Reagents from 2-Butene, 1-bromo-2-chloro-
The formation of organometallic reagents, particularly Grignard reagents, is a cornerstone of organic synthesis, providing a powerful method for forming new carbon-carbon bonds. These reagents are typically prepared by reacting an organic halide with metallic magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org
For a dihalogenated compound like 2-butene, 1-bromo-2-chloro-, the development of an organometallic reagent would proceed selectively. Given the higher reactivity of the carbon-bromine bond compared to the vinylic carbon-chlorine bond, the reaction with magnesium would be expected to occur at the C-Br bond first:
CH₃-CH=C(Cl)-CH₂Br + Mg → CH₃-CH=C(Cl)-CH₂MgBr
The resulting compound, (2-chloro-2-buten-1-yl)magnesium bromide, is a novel Grignard reagent. In solution, Grignard reagents exist in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, an effect known as the Schlenk Equilibrium. acs.org
These newly formed organometallic reagents are highly reactive nucleophiles and bases. Their utility lies in their reaction with a wide range of electrophiles. For instance, they can be used in coupling reactions, often catalyzed by transition metals like iron(III) chloride, to form new carbon-carbon bonds. acs.org The development of such reagents from specifically functionalized precursors like 2-butene, 1-bromo-2-chloro- allows for the introduction of the complex 2-chloro-2-butenyl group into other molecules, providing a pathway to more elaborate chemical structures. acs.org
Future Research Directions and Emerging Areas
Chemoenzymatic Synthesis of Stereoisomers
The presence of a stereocenter at the second carbon and the potential for E/Z isomerism across the double bond means that 2-Butene (B3427860), 1-bromo-2-chloro- can exist as multiple stereoisomers. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful strategy for the selective synthesis of these stereoisomers. Future research could focus on identifying or engineering enzymes, such as halogenases or dehalogenases, that can act on precursors to 2-Butene, 1-bromo-2-chloro- with high stereoselectivity. This approach could provide access to enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and materials science where specific stereochemistry is often required for desired activity or properties.
Catalytic Approaches for Selective Transformations
The development of novel catalytic methods for the synthesis and functionalization of 2-Butene, 1-bromo-2-chloro- represents a significant area for future investigation. Research could target the development of catalysts that enable selective transformations at the bromine, chlorine, or double bond moieties. For instance, transition-metal catalysts could be explored for cross-coupling reactions at the carbon-halogen bonds, allowing for the introduction of a wide range of functional groups. Furthermore, developing catalytic methods for stereoselective additions across the double bond would provide another powerful tool for creating complex molecules from this simple building block.
Green Chemistry Principles in Synthesis and Application
Applying the principles of green chemistry to the synthesis and potential applications of 2-Butene, 1-bromo-2-chloro- is an important consideration for future work. This would involve developing synthetic routes that utilize non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions. Research could focus on atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. Additionally, investigating the use of greener solvents, such as water or supercritical fluids, for its synthesis and reactions would be a valuable pursuit.
Exploration of Photoinduced Reactions and Dynamics
The study of photoinduced reactions involving 2-Butene, 1-bromo-2-chloro- could unveil novel chemical transformations. The presence of carbon-halogen bonds and a double bond suggests that this molecule may exhibit interesting photochemical reactivity. Future research could investigate its behavior under various wavelengths of light, potentially leading to the discovery of new photoisomerization, photocyclization, or photofragmentation pathways. Understanding the excited-state dynamics of this molecule through techniques like time-resolved spectroscopy would provide fundamental insights into its photochemical behavior.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of 2-Butene, 1-bromo-2-chloro- before undertaking extensive experimental work. Advanced computational modeling, using methods such as density functional theory (DFT), could be employed to predict reaction pathways, transition states, and product distributions for various chemical transformations. These theoretical studies could guide the rational design of experiments, accelerating the discovery of new reactions and applications for this compound. Furthermore, computational models could be used to predict spectroscopic properties, aiding in the characterization of the molecule and its reaction products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
